

IUPAC name for 2-Morpholinoacetaldehyde

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Compound of Interest

Compound Name: 2-Morpholinoacetaldehyde

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An In-depth Technical Guide to **2-Morpholinoacetaldehyde** for Researchers and Drug Development Professionals

Introduction

2-Morpholinoacetaldehyde, systematically named 2-morpholin-4-ylacetaldehyde, is a bifunctional organic compound featuring a morpholine ring and a reactive aldehyde group.[1] This unique structural combination makes it a valuable intermediate in organic synthesis, particularly in the pharmaceutical industry. The morpholine moiety is a common scaffold in numerous approved drugs due to its favorable physicochemical properties, including metabolic stability and aqueous solubility. The aldehyde group serves as a versatile chemical handle for a wide range of transformations.

This guide provides a comprehensive overview of **2-morpholinoacetaldehyde**, focusing on its chemical properties, synthesis, and applications relevant to drug discovery and development. It is intended for researchers, medicinal chemists, and process development scientists. The compound is often handled as its more stable hydrochloride salt, 2-(morpholin-4-yl)acetaldehyde hydrochloride, which enhances its shelf life and handling properties.[2]

Physicochemical Properties

The key quantitative data for **2-morpholinoacetaldehyde** and its hydrochloride salt are summarized below for easy reference and comparison.

Table 1: Physicochemical Properties of 2-morpholin-4-ylacetaldehyde

| Property | Value | Reference |
|-------------------|--|-----------|
| IUPAC Name | 2-morpholin-4-ylacetaldehyde | [1][3] |
| CAS Number | 21977-09-3 | [1][3] |
| Molecular Formula | C ₆ H ₁₁ NO ₂ | [1][3] |
| Molecular Weight | 129.16 g/mol | [1][3] |
| Appearance | Liquid at room temperature | [1] |

Table 2: Physicochemical Properties of 2-(Morpholin-4-yl)acetaldehyde Hydrochloride

| Property | Value | Reference |
|-------------------|--|-----------|
| IUPAC Name | 2-(Morpholin-4-yl)acetaldehyde hydrochloride | [2] |
| CAS Number | 1172495-88-3 | [2] |
| Molecular Formula | C ₆ H ₁₂ ClNO ₂ | [2] |
| Molecular Weight | 165.62 g/mol | [4] |
| Appearance | White to off-white crystalline solid | [2] |
| Boiling Point | 255.9°C (at 760 mmHg) | [2] |
| Density | 1.1 g/cm ³ | [2] |
| Solubility | Miscible in water, DCM, and methanol | [2] |

Synthesis and Experimental Protocols

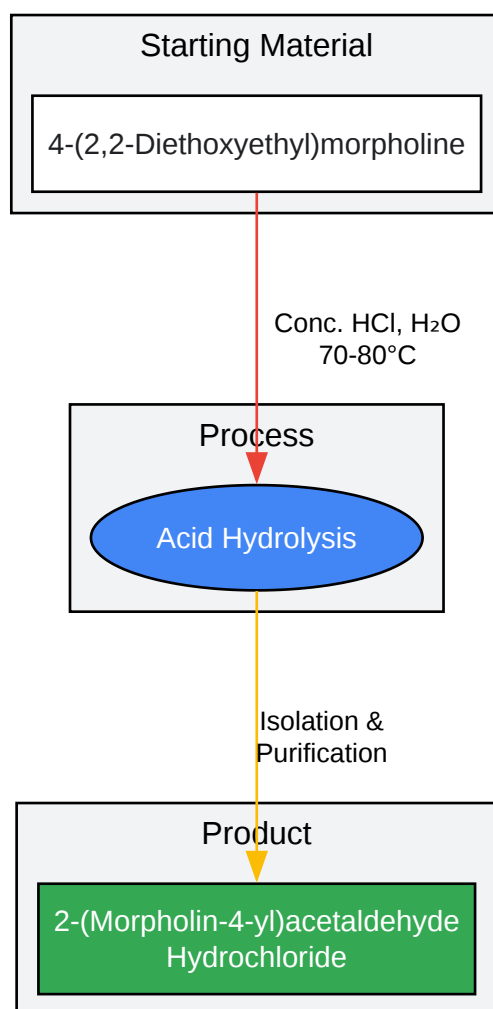
The most common synthetic route to **2-morpholinoacetaldehyde** involves the acid-catalyzed hydrolysis of its acetal-protected precursor, such as 4-(2,2-diethoxyethyl)morpholine or the corresponding dimethyl acetal.[1][2]

Synthesis of 2-(Morpholin-4-yl)acetaldehyde Hydrochloride via Acetal Hydrolysis

This protocol describes the deprotection of an acetal to yield the target aldehyde, which is isolated as its hydrochloride salt.

Experimental Protocol:

- Step 1: Acid Hydrolysis
 - To a round-bottom flask, add 4-(2,2-diethoxyethyl)morpholine (1 equivalent).
 - Add concentrated hydrochloric acid (e.g., 37% HCl) and water. A typical procedure involves heating the mixture at a temperature ranging from 70°C to 80°C.^[1]^[2]
 - Monitor the reaction progress using an appropriate analytical technique (e.g., TLC or GC-MS) until the starting material is fully consumed. The reaction is typically complete within 2-3 hours.^[2]
- Step 2: Work-up and Isolation
 - Cool the reaction mixture to room temperature.
 - For the free base, the mixture can be neutralized with a saturated sodium bicarbonate solution to a pH of ~10.^[2] The product can then be extracted with an organic solvent like ethyl acetate.
 - To isolate the hydrochloride salt, the solvent can be removed under reduced pressure. The resulting solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/ether) to yield 2-(morpholin-4-yl)acetaldehyde hydrochloride as a crystalline solid.



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Caption: Synthesis of **2-Morpholinoacetaldehyde** HCl.

Chemical Reactivity and Applications in Drug Development

The aldehyde functionality of **2-morpholinoacetaldehyde** makes it a key substrate for several important chemical transformations used in the synthesis of pharmaceutical intermediates.

Reductive Amination

Reductive amination is one of the most significant applications of this compound, allowing for the introduction of the morpholinoethyl moiety onto primary or secondary amines.^[1] This

reaction is fundamental in building more complex molecular architectures found in drug candidates.

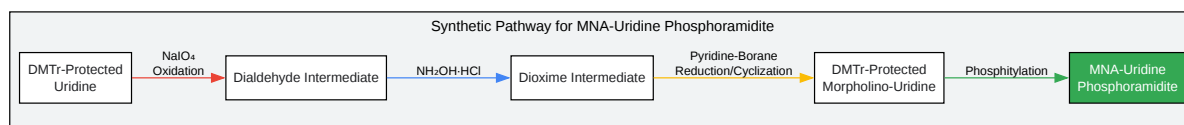
General Protocol for Reductive Amination:

- Step 1: Imine Formation
 - Dissolve the primary or secondary amine (1 equivalent) and **2-morpholinoacetaldehyde** (1-1.2 equivalents) in a suitable aprotic solvent (e.g., dichloromethane (DCM), dichloroethane (DCE), or tetrahydrofuran (THF)).
 - Stir the mixture at room temperature to allow for the formation of the intermediate imine or enamine.
- Step 2: Reduction
 - Add a mild reducing agent to the mixture. Sodium triacetoxyborohydride ($\text{NaBH}(\text{OAc})_3$) is a common choice as it is selective for the iminium ion in the presence of the aldehyde.[\[5\]](#)
 - Continue stirring at room temperature until the reaction is complete (monitored by TLC or LC-MS).
- Step 3: Work-up
 - Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
 - Separate the organic layer, and extract the aqueous layer with the organic solvent.
 - Combine the organic layers, dry over an anhydrous salt (e.g., Na_2SO_4 or MgSO_4), filter, and concentrate under reduced pressure.
 - The crude product can be purified by flash column chromatography.

Intermediate for Morpholino Nucleic Acids (MNAs)

The morpholine scaffold is central to the structure of Morpholino oligonucleotides (PMOs) and Morpholino Nucleic Acids (MNAs), which are synthetic antisense molecules used in gene therapy.[\[2\]](#) For instance, the synthesis of an MNA-uridine phosphoramidite, a building block for

these therapies, involves the creation of a morpholine ring from a uridine precursor.[2] This underscores the importance of morpholine-containing synthons in the development of advanced therapeutics.



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Caption: Synthesis of an MNA Building Block.

Safety and Handling

While specific toxicity data for **2-morpholinoacetaldehyde** is limited, it should be handled with the standard precautions for reactive aldehydes. Aldehydes are generally considered to be irritants and sensitizers. Work should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. For its hydrochloride salt, which is a solid, care should be taken to avoid inhalation of dust. For research use only. Not for human or veterinary use.[2]

Conclusion

2-Morpholinoacetaldehyde is a versatile and highly valuable building block for drug discovery and development. Its dual functionality allows for straightforward incorporation of the beneficial morpholine ring into target molecules through robust reactions like reductive amination. Its role as a precursor to complex structures, including novel nucleic acid analogs, highlights its strategic importance in the synthesis of next-generation therapeutics. A thorough understanding of its properties and reactivity is essential for medicinal and process chemists aiming to leverage this potent intermediate in their synthetic campaigns.

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